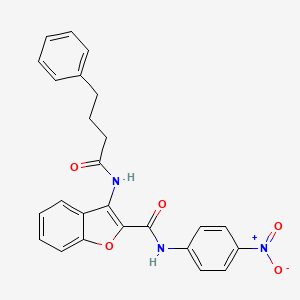

![molecular formula C17H14N4O5S B2825667 3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-81-1](/img/structure/B2825667.png)

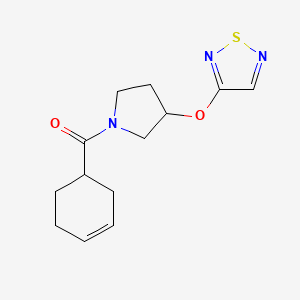

3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide” belongs to the class of organic compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of the compound was confirmed using IR, 1 H NMR, and 13 C NMR spectroscopy, and elemental analysis techniques . The compound has a linear formula of C18H15N3O7S2 .Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical and Chemical Properties Analysis

The compound has a molecular weight of 449.464 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and antifungal effects. Research has shown that the antimicrobial activity of thiadiazole derivatives is enhanced when the phenyl ring is substituted with electron-donating groups like hydroxyl, amino, and methoxy groups. Specifically, hydroxy and amino substituted derivatives demonstrated maximum antimicrobial activity, with trimethoxy substituted derivatives showing better activity than dimethoxy and monomethoxy substituted derivatives. Electron withdrawing moieties, such as nitro substituted compounds, were found to have very low activity (Chawla, 2016).

Synthesis and Characterization of Heterocyclic Compounds

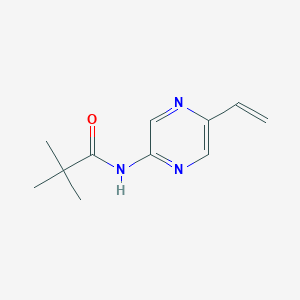

The synthesis of heterocyclic compounds, particularly those involving thiadiazoles, is of significant interest due to their potential biological applications. For example, the facile synthesis of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite at room temperature has been reported. This method also applies to the dimerization of benzoselenoamides into 1,2,4-selenadiazoles, highlighting the versatility of thiadiazole derivatives in chemical synthesis (Chauhan et al., 2018).

Carbonic Anhydrase Inhibition

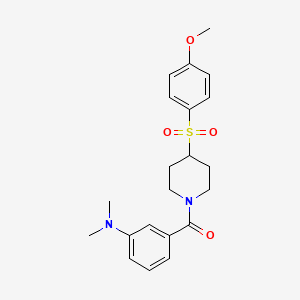

Metal complexes of thiadiazole derivatives, specifically those with sulfonamide groups, have been synthesized and shown to possess strong carbonic anhydrase (CA) inhibitory properties. These compounds have been found to behave as very powerful inhibitors against human carbonic anhydrase isoenzymes, demonstrating their potential in the development of novel therapeutic agents (Büyükkıdan et al., 2013).

Anticancer Activities

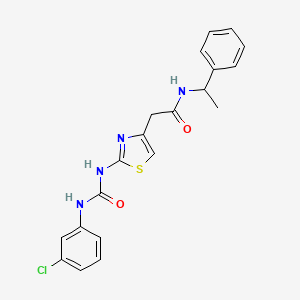

The synthesis and biological evaluation of novel thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives have revealed their potential anticancer activities. The antimicrobial activities of these compounds were assessed, demonstrating their utility in the development of new therapeutic agents with potential anticancer properties (Chandrakantha et al., 2014).

Mécanisme D'action

Orientations Futures

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S/c1-25-13-7-6-10(9-14(13)26-2)15(22)18-17-20-19-16(27-17)11-4-3-5-12(8-11)21(23)24/h3-9H,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEDQDQDUAQTRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine](/img/structure/B2825584.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2825590.png)

![N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2825593.png)

![Ethyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2825600.png)

![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2825604.png)